molecular formula C22H15Cl2N3O2 B11062248 N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylacetamide

N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylacetamide

Cat. No.: B11062248
M. Wt: 424.3 g/mol
InChI Key: WFBWIOVACOYJGI-UHFFFAOYSA-N
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Description

N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylacetamide is a complex organic compound that features a dichlorophenyl group, an oxadiazole ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylacetamide typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzohydrazide with phenylacetic acid in the presence of a dehydrating agent to form the oxadiazole ring. This intermediate is then reacted with 2-aminobenzophenone under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring and dichlorophenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This compound may interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylacetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H15Cl2N3O2

Molecular Weight

424.3 g/mol

IUPAC Name

N-[2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-phenylacetamide

InChI

InChI=1S/C22H15Cl2N3O2/c23-17-11-10-15(13-18(17)24)21-26-27-22(29-21)16-8-4-5-9-19(16)25-20(28)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,25,28)

InChI Key

WFBWIOVACOYJGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NN=C(O3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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